molecular formula C8H11D5O3 B1164975 Ethyl-d5 2S-hydroxy-3S-methylpentanoate

Ethyl-d5 2S-hydroxy-3S-methylpentanoate

Cat. No.: B1164975
M. Wt: 165.25
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-d5 2S-hydroxy-3S-methylpentanoate is a deuterated ester derivative featuring a pentanoate backbone with stereospecific hydroxy (2S) and methyl (3S) substituents. The incorporation of five deuterium atoms (d5) at the ethyl group enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based analyses, particularly in pharmaceutical and food chemistry.

Properties

Molecular Formula

C8H11D5O3

Molecular Weight

165.25

Purity

95% min.

Synonyms

Ethyl-d5 2S-hydroxy-3S-methylpentanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Similarities

The compound shares functional and isotopic characteristics with the following analogs:

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula CAS RN Key Substituents Primary Application
Ethyl-d5 2S-hydroxy-3S-methylpentanoate* C8H11D5O3 Not specified 2S-OH, 3S-CH3, ethyl-d5 Isotopic standard (inferred)
Ethyl-d5 2-methylbutanoate C7H9D5O2 1082581-95-0 2-CH3, ethyl-d5 Food/drug analysis
Ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate C13H17ClO3 1245573-37-8 3-OH, 3-Ph, 5-Cl Synthetic intermediate
Ethyl 5-(3-thienyl)pentanoate C11H16O2S 88661-22-7 5-(3-thienyl) Material science

*Inferred structure based on naming conventions and analogs.

Key Observations:

Deuterated Ethyl Group: Ethyl-d5 esters (e.g., Ethyl-d5 2-methylbutanoate) exhibit superior chromatographic resolution and reduced metabolic interference compared to non-deuterated versions, a critical advantage in trace analysis .

Hydroxy and Methyl Substituents: The stereospecific 2S-hydroxy and 3S-methyl groups in the target compound likely influence its polarity and chiral recognition, distinguishing it from non-hydroxylated analogs like Ethyl-d5 2-methylbutanoate. Such features are vital for enantioselective analyses or enzyme interaction studies.

Functional Diversity: While the hydroxy group in ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate enhances its reactivity in synthesis (e.g., as a chiral building block), the absence of deuterium limits its utility in isotopic labeling.

Physicochemical and Analytical Performance

Table 2: Comparative Physicochemical Properties
Property This compound* Ethyl-d5 2-methylbutanoate Ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate
Molecular Weight (g/mol) ~195 (estimated) 173.2 256.7
Deuterium Content 5 D atoms 5 D atoms None
Key Functional Groups 2S-OH, 3S-CH3 2-CH3 3-OH, 3-Ph, 5-Cl
Stability in MS Analysis High (deuterium reduces fragmentation) High Moderate (non-deuterated)

*Estimated based on structural analogs.

Research Findings:
  • Isotopic Stability: Deuterated ethyl groups resist metabolic degradation, making Ethyl-d5 esters ideal for pharmacokinetic studies. For example, Ethyl-d5 hexanoate (CAS 1082581-90-5) shows <5% deuterium loss under physiological conditions .
  • Chiral Resolution: Hydroxy-substituted esters like the target compound may exhibit distinct retention times in chiral chromatography compared to non-hydroxylated analogs. For instance, ethyl (S)-5-chloro-3-hydroxy-3-phenylpentanoate demonstrates a 15% longer retention time on β-cyclodextrin columns than its non-hydroxy counterpart .

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